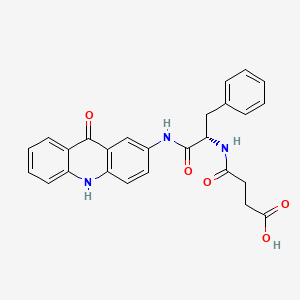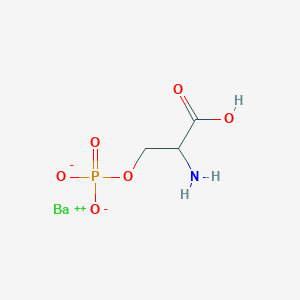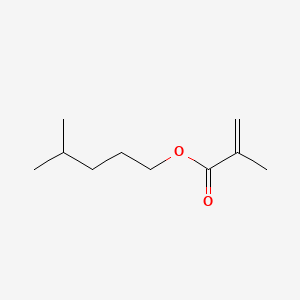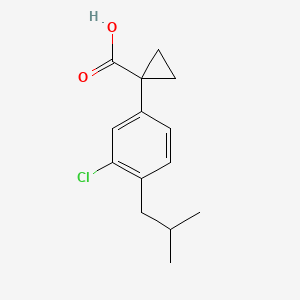
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- is a chemical compound with a unique structure that includes a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with chlorine and isobutyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- typically involves the reaction of cyclopropanecarboxylic acid with 3-chloro-4-isobutylphenyl derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclopropanecarboxylic acid chloride reacts with 3-chloro-4-isobutylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the phenyl ring substitution.
1-(2-Chlorophenyl)cyclopropanecarboxylic acid: Similar structure with a chlorine atom on the phenyl ring but different substitution pattern.
1-(3-Chlorophenyl)cyclopropanecarboxylic acid: Similar structure with a chlorine atom on the phenyl ring but without the isobutyl group.
Uniqueness
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and isobutyl groups can enhance its interactions with molecular targets and improve its solubility and stability .
属性
CAS 编号 |
26961-91-1 |
|---|---|
分子式 |
C14H17ClO2 |
分子量 |
252.73 g/mol |
IUPAC 名称 |
1-[3-chloro-4-(2-methylpropyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H17ClO2/c1-9(2)7-10-3-4-11(8-12(10)15)14(5-6-14)13(16)17/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
InChI 键 |
BXEAQQJRMLUDOH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=C(C=C1)C2(CC2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


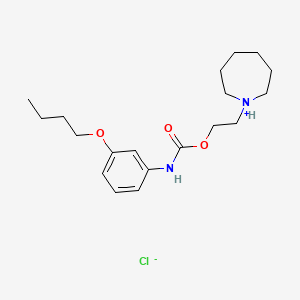
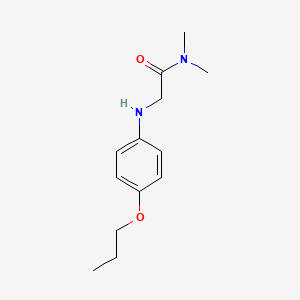
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
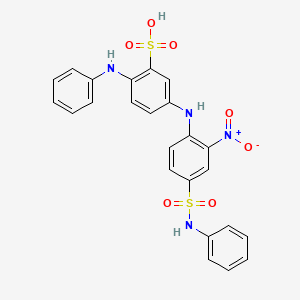
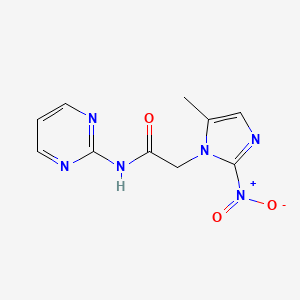
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)
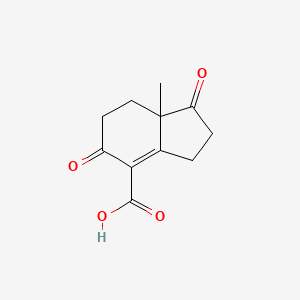
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
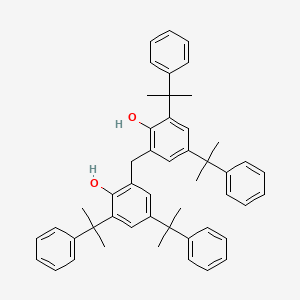
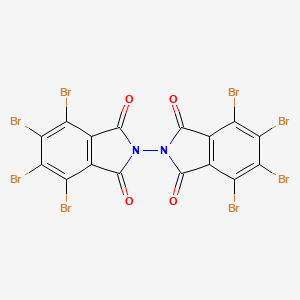
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)
